N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 942877-03-4
VCID: VC21516308
InChI: InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)10-9-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-8H,9-10H2,1-4H3,(H,18,22)
SMILES: CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37g/mol

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

CAS No.: 942877-03-4

Cat. No.: VC21516308

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide - 942877-03-4

Specification

CAS No. 942877-03-4
Molecular Formula C17H21N3O2
Molecular Weight 299.37g/mol
IUPAC Name N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Standard InChI InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)10-9-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-8H,9-10H2,1-4H3,(H,18,22)
Standard InChI Key AOGYFYAEYIWXOU-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Canonical SMILES CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)C(=O)C)C

Introduction

Chemical Properties and Structure

Molecular Identity and Basic Properties

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is identified by the CAS number 942877-03-4. It has a molecular formula of C17H21N3O2 and a molecular weight of 299.37 g/mol. The compound's IUPAC name is N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide, which describes its key structural components.

Table 1: Key Molecular Information of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

PropertyValue
CAS Number942877-03-4
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
IUPAC NameN-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Standard InChIInChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)10-9-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-8H,9-10H2,1-4H3,(H,18,22)
Standard InChIKeyAOGYFYAEYIWXOU-UHFFFAOYSA-N

Structural Features and Chemical Composition

The structure of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide consists of three main components:

  • A pyrazole ring substituted with three methyl groups at positions 3, 4, and 5

  • A propanamide linker that connects the pyrazole to the acetylphenyl group

  • An acetylphenyl group featuring an acetyl moiety at the para position of the phenyl ring

These structural elements combine to create a molecule with multiple functional groups, including amide bonds, a ketone functionality, and a nitrogen-rich heterocycle, all of which contribute to its chemical reactivity and potential biological interactions.

Physical Properties and Characteristics

Based on its structure and molecular weight, N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is likely to exist as a solid at room temperature. The presence of both hydrophobic regions (methyl groups, phenyl ring) and polar functional groups (amide bonds, ketone) suggests a compound with moderate solubility in organic solvents and limited water solubility. The compound contains hydrogen bond donors and acceptors, which would influence its solubility profile and potential interactions with biological systems.

Synthesis and Preparation

Purification Methods

Purification of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would likely employ standard techniques for organic synthesis products, including:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel

  • Preparative HPLC for achieving high purity standards

The choice of purification method would depend on the specific impurities present and the required purity level for the intended application.

CompoundKey Structural FeaturesReported Biological Activities
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamideTrimethyl-substituted pyrazole, propanamide linker, acetylphenyl groupResearch compound with potential applications under investigation
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideNitrophenyl and chlorobenzohydrazide moietiesActive against multiple cancer cell lines (GI50 = 3.79 μM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineDual dimethylpyrazole unitsCytotoxic against Hep-2 and P815 cancer cell lines
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateHydroxyl group, ester functionalityActive against A549 lung cancer cells (IC50 = 26 μM)

These comparisons suggest that N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide may possess similar biological activities worth investigating, particularly in cancer research and other therapeutic areas .

Research Opportunities and Future Directions

Structure-Activity Relationship Studies

The unique structural features of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide present opportunities for structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule—such as the substitution pattern on the pyrazole ring, the length of the propanamide linker, or the functionality on the phenyl ring—researchers could develop analogs with enhanced or selective biological activities .

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